![molecular formula C22H18N2O4 B2559684 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-02-5](/img/structure/B2559684.png)
2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of the compound is C17H14O4 . The average mass is 282.291 Da and the monoisotopic mass is 282.089203 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 535.8±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 85.5±3.0 kJ/mol . The flash point is 203.2±23.6 °C . The index of refraction is 1.625 . The molar refractivity is 76.1±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Biological Activity
- The development of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic properties, underscores the versatility of dibenzo[b,f][1,4]oxazepin derivatives in medicinal chemistry. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Characterization
- Research on the synthesis of benzodiazepinooxazoles reveals the creation of various benzoxazinotropones through hydrolysis, showcasing the chemical flexibility and potential for generating novel compounds with unique properties. The study discusses the synthesis pathways and potential applications of these compounds in various chemical processes (Wakabayashi, Kurihara, Ishikawa, Okada, & Nozoe, 1991).
Potential for Drug Development
- The synthesis of 5-aroylindolyl-substituted hydroxamic acids, particularly focusing on compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), suggests a promising direction for Alzheimer's disease treatment. One specific compound demonstrated not only the ability to reduce phosphorylation and aggregation of tau proteins but also showed neuroprotective activity and potential for improving cognitive functions in animal models, highlighting its significance in drug development for neurodegenerative diseases (Lee et al., 2018).
Advanced Organic Synthesis Techniques
- The development of new synthetic methodologies for constructing carbon-carbon bonds in dihydrodibenz[b,e]oxepins showcases advanced techniques in organic synthesis. This research presents a new method for the formation of 11-substituted dibenzoxepins, highlighting the innovation in synthetic strategies and their applications in creating complex organic molecules (Ohshima, Kumazawa, & Obase, 1993).
properties
IUPAC Name |
2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-7-9-20-17(11-13)24-22(26)16-12-14(8-10-19(16)28-20)23-21(25)15-5-3-4-6-18(15)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPPKRUOTVBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.